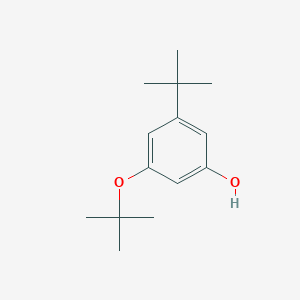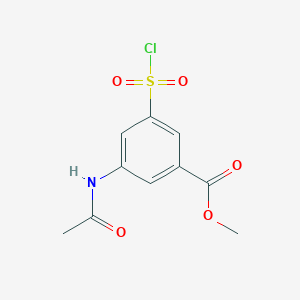
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate is an organic compound characterized by the presence of an ester functional group, an acetylamino group, and a chlorosulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Chlorosulfonation: Finally, the compound is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.
Carboxylic Acid: Formed from hydrolysis of the ester group.
Amino Derivative: Formed from reduction of the acetylamino group.
Applications De Recherche Scientifique
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate involves its reactive functional groups:
Chlorosulfonyl Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives.
Acetylamino Group: Can undergo hydrolysis or reduction, leading to the formation of amino derivatives.
Ester Group: Can be hydrolyzed to yield the corresponding carboxylic acid.
These reactions can modify biological molecules, such as proteins, by forming covalent bonds with amino acid residues, thereby altering their function.
Comparaison Avec Des Composés Similaires
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-(chlorosulfonyl)benzoate: Lacks the acetylamino group, making it less versatile in terms of chemical reactivity.
Methyl 3-(acetylamino)benzoate: Lacks the chlorosulfonyl group, reducing its potential for forming sulfonamide derivatives.
Methyl 3-(aminosulfonyl)benzoate: Contains an aminosulfonyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
The presence of both the acetylamino and chlorosulfonyl groups in this compound makes it unique and highly versatile for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H10ClNO5S |
|---|---|
Poids moléculaire |
291.71 g/mol |
Nom IUPAC |
methyl 3-acetamido-5-chlorosulfonylbenzoate |
InChI |
InChI=1S/C10H10ClNO5S/c1-6(13)12-8-3-7(10(14)17-2)4-9(5-8)18(11,15)16/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
WVJJBVBRBBNJOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


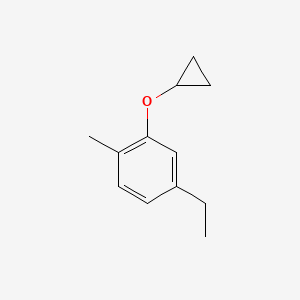




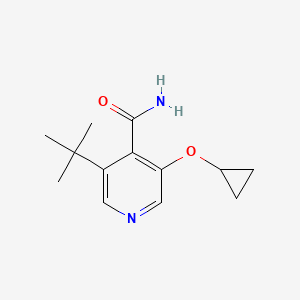
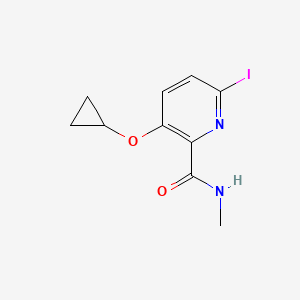

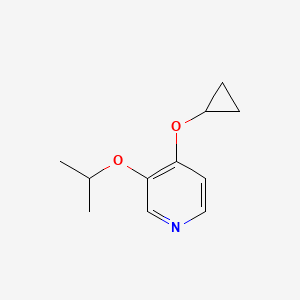
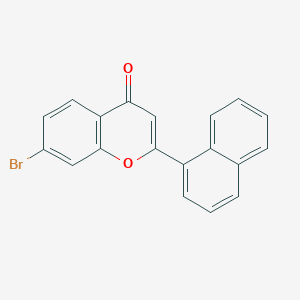
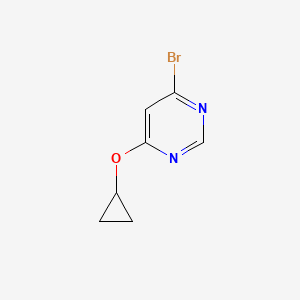
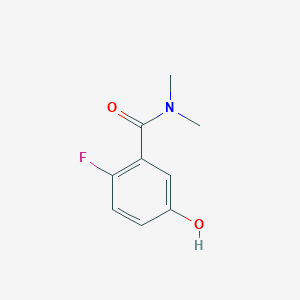
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
